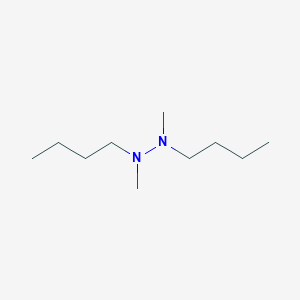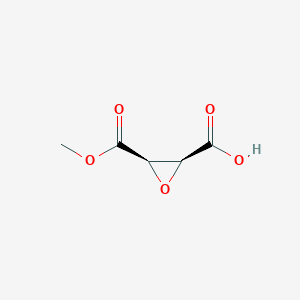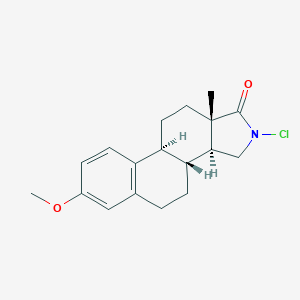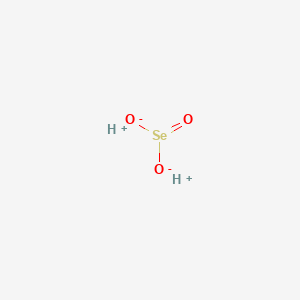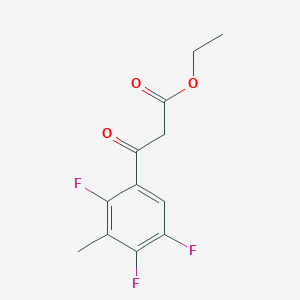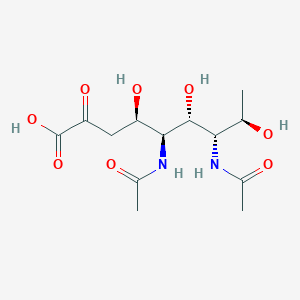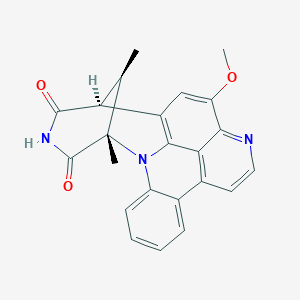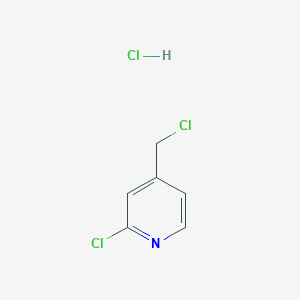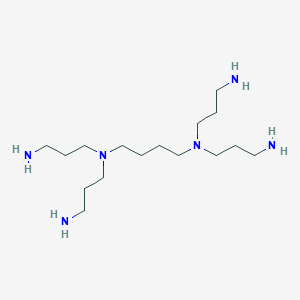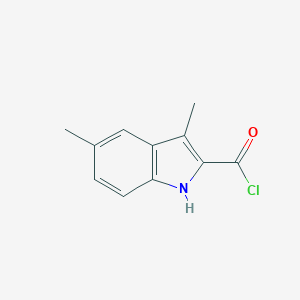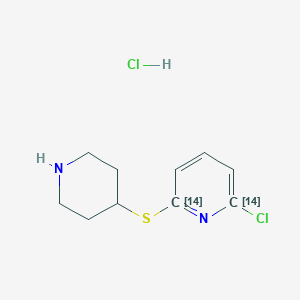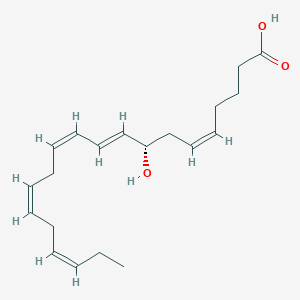
8(S)-HEPE
描述
8(S)-HEPE is a monohydroxy fatty acid produced by lipoxygenase oxidation of EPA. It acts to promote hatching of barnacle eggs at 10 nM, although it is not clearly identified as the natural egg hatching factor.
属性
IUPAC Name |
(5Z,8S,9E,11Z,14Z,17Z)-8-hydroxyicosa-5,9,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOUCHKFBGGNEB-CHGUASJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347673 | |
| Record name | 8-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118492-81-2 | |
| Record name | 8-HEPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 8S-HEPE and where is it found?
A1: 8S-HEPE, also known as 8(S)-HEPE or 8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid, is a monohydroxy fatty acid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). [] It's found naturally in marine organisms, particularly in the North Pacific krill (Euphausia pacifica). [] Research suggests that the specific stereoisomer, 8R-HEPE, plays a role in cholesterol metabolism. []
Q2: How can 8S-HEPE be produced in the lab?
A2: Researchers have successfully produced 8S-HEPE using recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase (8S-LOX). [] This method offers a controlled and potentially scalable approach for producing this specific hydroxy fatty acid.
Q3: Does the stereochemistry of 8-HEPE impact its biological activity?
A3: Yes, the stereochemistry of 8-HEPE significantly influences its biological activity. Studies show that 8R-HEPE, but not 8S-HEPE, can induce the expression of cholesterol efflux receptors ABCA1 and ABCG1 in J774.1 macrophages, potentially via activation of the liver X receptor. []
Q4: Does 8-HEPE have any other biological activities?
A4: Research indicates that 8-HEPE, specifically in its 8R form, acts as a hatching factor for the eggs of certain barnacle species like Elminius modestus and Balanus balanoides. [, ] This activity suggests potential ecological roles for this molecule. Furthermore, the unsaturation at carbon atoms 5 and 14, as well as the 8R conformation, appear to be crucial for this egg hatching activity. []
Q5: What analytical techniques are used to study 8-HEPE?
A5: Scientists utilize various analytical methods to study 8-HEPE. Thin-layer chromatography (TLC) helps separate and identify different monohydroxy fatty acids, including 8-HEPE. [] Additionally, gas chromatography-mass spectrometry (GC-MS) is employed to identify and quantify specific 8-HEPE isomers within a sample. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


